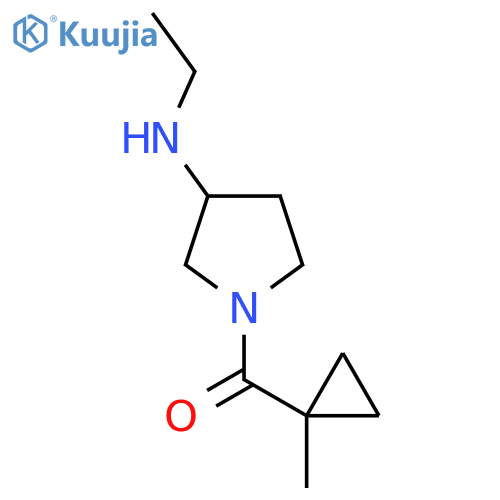Cas no 2017790-60-0 (N-ethyl-1-(1-methylcyclopropanecarbonyl)pyrrolidin-3-amine)

N-ethyl-1-(1-methylcyclopropanecarbonyl)pyrrolidin-3-amine 化学的及び物理的性質
名前と識別子
-
- EN300-377585
- 2017790-60-0
- N-ethyl-1-(1-methylcyclopropanecarbonyl)pyrrolidin-3-amine
-
- インチ: 1S/C11H20N2O/c1-3-12-9-4-7-13(8-9)10(14)11(2)5-6-11/h9,12H,3-8H2,1-2H3
- InChIKey: ZHQUZPBXFASPND-UHFFFAOYSA-N
- ほほえんだ: O=C(C1(C)CC1)N1CCC(C1)NCC
計算された属性
- せいみつぶんしりょう: 196.157563266g/mol
- どういたいしつりょう: 196.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
N-ethyl-1-(1-methylcyclopropanecarbonyl)pyrrolidin-3-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-377585-0.5g |
N-ethyl-1-(1-methylcyclopropanecarbonyl)pyrrolidin-3-amine |
2017790-60-0 | 0.5g |
$699.0 | 2023-03-02 | ||
| Enamine | EN300-377585-1.0g |
N-ethyl-1-(1-methylcyclopropanecarbonyl)pyrrolidin-3-amine |
2017790-60-0 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-377585-2.5g |
N-ethyl-1-(1-methylcyclopropanecarbonyl)pyrrolidin-3-amine |
2017790-60-0 | 2.5g |
$1428.0 | 2023-03-02 | ||
| Enamine | EN300-377585-10.0g |
N-ethyl-1-(1-methylcyclopropanecarbonyl)pyrrolidin-3-amine |
2017790-60-0 | 10.0g |
$3131.0 | 2023-03-02 | ||
| Enamine | EN300-377585-5.0g |
N-ethyl-1-(1-methylcyclopropanecarbonyl)pyrrolidin-3-amine |
2017790-60-0 | 5.0g |
$2110.0 | 2023-03-02 | ||
| Enamine | EN300-377585-0.25g |
N-ethyl-1-(1-methylcyclopropanecarbonyl)pyrrolidin-3-amine |
2017790-60-0 | 0.25g |
$670.0 | 2023-03-02 | ||
| Enamine | EN300-377585-0.05g |
N-ethyl-1-(1-methylcyclopropanecarbonyl)pyrrolidin-3-amine |
2017790-60-0 | 0.05g |
$612.0 | 2023-03-02 | ||
| Enamine | EN300-377585-0.1g |
N-ethyl-1-(1-methylcyclopropanecarbonyl)pyrrolidin-3-amine |
2017790-60-0 | 0.1g |
$640.0 | 2023-03-02 |
N-ethyl-1-(1-methylcyclopropanecarbonyl)pyrrolidin-3-amine 関連文献
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
-
3. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
-
Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
-
Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
N-ethyl-1-(1-methylcyclopropanecarbonyl)pyrrolidin-3-amineに関する追加情報
Comprehensive Overview of N-ethyl-1-(1-methylcyclopropanecarbonyl)pyrrolidin-3-amine (CAS No. 2017790-60-0)
The compound N-ethyl-1-(1-methylcyclopropanecarbonyl)pyrrolidin-3-amine (CAS No. 2017790-60-0) is a structurally unique molecule that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. Its distinctive pyrrolidine core, combined with a cyclopropanecarbonyl moiety, makes it a promising candidate for various applications, including drug discovery and biochemical studies. Researchers are particularly interested in its potential as a bioactive scaffold due to its ability to interact with diverse biological targets.
In recent years, the demand for novel small-molecule compounds with optimized pharmacokinetic properties has surged, and N-ethyl-1-(1-methylcyclopropanecarbonyl)pyrrolidin-3-amine fits this trend perfectly. Its ethyl and methylcyclopropane substituents contribute to its lipophilicity and metabolic stability, which are critical factors in drug design. This compound is often discussed in the context of central nervous system (CNS) drug development, as its structure suggests potential interactions with neurotransmitter receptors.
One of the most frequently searched questions related to this compound is: "What are the synthetic routes for N-ethyl-1-(1-methylcyclopropanecarbonyl)pyrrolidin-3-amine?" The synthesis typically involves multi-step organic reactions, including amide bond formation and cyclopropane ring functionalization. Advanced techniques such as microwave-assisted synthesis and catalyzed coupling reactions have been explored to improve yield and efficiency. These methods align with the growing interest in green chemistry and sustainable synthetic practices.
Another hot topic in the scientific community is the structure-activity relationship (SAR) of N-ethyl-1-(1-methylcyclopropanecarbonyl)pyrrolidin-3-amine. Researchers are investigating how modifications to its pyrrolidine ring or cyclopropane group affect its biological activity. Computational modeling and in vitro assays are commonly used to predict and validate its interactions with proteins and enzymes. This approach is particularly relevant given the rising popularity of AI-driven drug discovery and virtual screening technologies.
The compound’s potential applications extend beyond pharmaceuticals. For instance, it has been studied as a chiral auxiliary in asymmetric synthesis, where its rigid structure can influence stereoselectivity. Additionally, its amine functionality makes it a valuable intermediate in the preparation of more complex molecules. These attributes have led to increased interest in its use for high-throughput screening and combinatorial chemistry.
From a regulatory perspective, N-ethyl-1-(1-methylcyclopropanecarbonyl)pyrrolidin-3-amine is not classified as a hazardous material, which simplifies its handling and transportation. However, researchers are advised to follow standard laboratory safety protocols when working with this compound. Its stability under various conditions (e.g., pH, temperature) is also a subject of ongoing study, as these factors are crucial for formulation development.
In summary, N-ethyl-1-(1-methylcyclopropanecarbonyl)pyrrolidin-3-amine (CAS No. 2017790-60-0) represents a versatile and intriguing compound with broad potential in scientific research. Its unique structure, combined with its applicability in drug discovery and organic synthesis, ensures its continued relevance in the chemical and pharmaceutical industries. As advancements in computational chemistry and synthetic methodologies progress, this compound is likely to play an even more prominent role in future innovations.
2017790-60-0 (N-ethyl-1-(1-methylcyclopropanecarbonyl)pyrrolidin-3-amine) 関連製品
- 2228806-39-9(tert-butyl N-{4-hydroxy-2-2-(methylamino)ethylphenyl}carbamate)
- 1261905-48-9(3-(4-Methoxycarbonylphenyl)-2-methoxybenzoic acid)
- 2639461-12-2(tert-butyl 2-(2-phenylethyl)aminobenzoate)
- 2639371-49-4(ethyl (3R,5R)-5-methylmorpholine-3-carboxylate)
- 77704-34-8(2-O-beta-D-glucopyranosido-25-O-acetyl-23,24-dihydrocucurbitacin F)
- 874787-59-4(2-(2,4-dichlorophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide)
- 1806489-94-0(7-Chlorobenzo[d]oxazole-2-sulfonyl chloride)
- 2138223-08-0(3-chloro-4-(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)-N-methylbenzamide)
- 2097923-48-1(6-methoxy-N-{2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}-1H-indole-2-carboxamide)
- 1261574-17-7(6,2',4',5'-Tetrachlorobiphenyl-2-ethylamine)



